trans-Clovamide

Description

Historical Context and Discovery of trans-Clovamide

The initial identification of this compound dates back to 1974, when it was first isolated from red clover (Trifolium pratense L.). nih.gov For a period following its discovery, scientific interest in the compound remained relatively modest. However, the 1990s marked a turning point in this compound research, as its potent antioxidant properties began to be recognized. chemicalbook.com This discovery catalyzed a new wave of studies aimed at elucidating the full spectrum of its biological activities and its potential significance in natural product chemistry.

Significance of this compound in Natural Product Chemistry

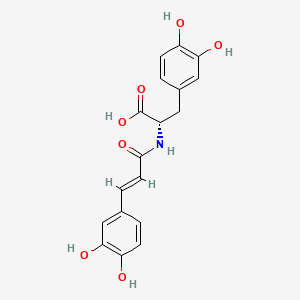

This compound, a conjugate of trans-caffeic acid and L-3,4-dihydroxyphenylalanine (L-DOPA), is a member of the hydroxycinnamic acid amides (HCAAs) class of compounds. Its significance in natural product chemistry is underscored by its potent antioxidant, anti-inflammatory, and neuroprotective properties, which have been demonstrated in numerous in vitro studies. chemicalbook.comtargetmol.com The presence of two catechol moieties within its structure is believed to be a key contributor to its robust radical scavenging capabilities. libretexts.org Beyond its standalone properties, this compound also serves as a valuable model compound for the synthesis and investigation of related derivatives with potentially enhanced or modified biological activities.

Overview of Current Research Trends on this compound

Biosynthesis and Chemical Synthesis

The availability of this compound for research and potential applications is dependent on both its natural production in plants and its efficient synthesis in the laboratory.

Natural Biosynthesis of this compound

The biosynthesis of this compound in plants involves the convergence of pathways that produce its two main constituents: a hydroxycinnamic acid and an aromatic amino acid derivative. The metabolic precursors for the L-DOPA portion of the molecule are derived from the shikimate pathway, leading to the formation of tyrosine and its subsequent derivatives. chemicalbook.com The caffeic acid moiety is also a product of the phenylpropanoid pathway.

The pivotal step in the biosynthesis of this compound is the formation of an amide bond between the activated hydroxycinnamic acid and L-DOPA. This reaction is catalyzed by a specific enzyme known as hydroxycinnamoyl-CoA:L-3,4-dihydroxyphenylalanine hydroxycinnamoyl transferase (HDT), which belongs to the BAHD family of acyltransferases. researchgate.net This enzymatic condensation is a key control point in the accumulation of this compound in plants.

Laboratory Synthesis of this compound

The chemical synthesis of this compound in a laboratory setting provides a reliable source of the pure compound for research purposes. A commonly employed method involves a peptide coupling reaction between trans-caffeic acid and the methyl ester of L-DOPA. chemicalbook.comresearchgate.net This approach typically utilizes coupling agents to facilitate the formation of the amide bond. The synthesis of this compound and its derivatives has also been achieved through the reaction of L-DOPA with cinnamic acid derivatives. researchgate.net These synthetic strategies allow for the production of this compound and the creation of novel analogues for structure-activity relationship studies.

Analytical Characterization

The accurate identification and quantification of this compound in various matrices are crucial for research and quality control. This is achieved through a combination of chromatographic and spectroscopic techniques.

Methods for Identification and Quantification

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a widely used method for the quantification of this compound. researchgate.netresearchgate.net This technique allows for the separation of this compound from other compounds in a sample, and its concentration can be determined by comparing its peak area to that of a known standard. For more detailed structural confirmation and identification, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. researchgate.net These methods provide information on the molecular weight and fragmentation pattern of the molecule, which are characteristic of its structure. Thin-layer chromatography (TLC) can also be used for the qualitative detection of this compound.

Physicochemical Properties

This compound is a pale yellow to grey solid with a molecular formula of C18H17NO7 and a molecular weight of 359.33 g/mol . chemicalbook.comwikipedia.org It has a melting point in the range of 108-112°C and is slightly soluble in methanol (B129727) and water. chemicalbook.com

Spectroscopic Data of this compound:

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the caffeoyl and L-DOPA chromophores, which contain conjugated systems and phenolic hydroxyl groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present, including O-H stretching of the phenolic hydroxyl groups, N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, and C=C stretching of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule, allowing for the assignment of protons in the aromatic rings, the vinyl group of the caffeoyl moiety, and the amino acid backbone of the L-DOPA portion.

¹³C NMR : The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments, providing further confirmation of the molecular structure.

Mass Spectrometry (MS) : Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern upon ionization. This information is crucial for confirming the molecular formula and for structural elucidation.

Biological Activities and Potential Therapeutic Applications

A significant body of research has been dedicated to understanding the biological effects of this compound, with a particular focus on its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant Effects

This compound is a potent antioxidant, and its primary mechanism of action is believed to be hydrogen atom transfer (HAT), which allows it to effectively scavenge free radicals. researchgate.net The presence of two catechol groups in its structure is critical to this activity, as they can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS). libretexts.org Studies have shown that this compound is an excellent scavenger of both hydroxyl and peroxyl radicals. chemicalbook.com

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in various in vitro models. chemicalbook.com Its mechanism of action involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. chemicalbook.com By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. chemicalbook.com

Neuroprotective Effects

This compound has shown significant neuroprotective effects in several in vitro models of neuronal death. chemicalbook.comtargetmol.com It can protect neurons from damage induced by oxidative stress, excitotoxicity, and ischemia-reperfusion injury. chemicalbook.com The neuroprotective mechanisms of this compound are linked to its antioxidant properties, which help to mitigate the damaging effects of ROS in neuronal cells. Additionally, it has been shown to modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/AKT/mTOR pathway. chemicalbook.com

Data Tables

Table 1: Content of this compound in Various Plant Sources

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Trifolium pratense | Aerial Parts | up to 15.6 | nih.gov |

| Trifolium pratense subsp. nivale | Aerial Parts | 8.2 | nih.gov |

| Trifolium pallidum | Aerial Parts | 12.94 | mdpi.com |

| Theobroma cacao | Beans | Varies | researchgate.net |

Table 2: Antioxidant Activity of this compound (DPPH Radical Scavenging Assay)

| Compound | IC50 (µg/mL) | Reference |

| This compound | 2.65 | nih.gov |

| Caffeic acid | 2.93 | nih.gov |

| Epicatechin | 3.11 | nih.gov |

| Rosmarinic acid | 2.49 | nih.gov |

| Quercetin (B1663063) | 1.99 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZFXSWMDFBRGS-UXONFWTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53755-02-5 | |

| Record name | trans-Clovamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANS-CLOVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of Trans Clovamide

Plant Sources of trans-Clovamide

The name "clovamide" itself is derived from red clover (Trifolium pratense L.), which was the first identified source of this compound nih.govfrontiersin.orgresearchgate.netwikipedia.orgresearchgate.netmdpi.comnih.gov. In Trifolium pratense, this compound is synthesized and can accumulate to relatively high levels, reaching up to approximately 1% of the dry matter, with its content being genotype-dependent nih.govresearchgate.net.

Later studies confirmed that other Trifolium species also serve as rich sources of clovamide and its derivatives. For instance, extracts from Trifolium clypeatum, T. obscurum, and T. squarrosum, extracted with 80% methanol (B129727), were found to have a clovamide content exceeding 21% of the plant extract dry mass nih.govmdpi.comresearchgate.netnih.gov. These species contain various clovamide-type compounds, including both cis- and this compound, along with caffeoyl-N-tyrosine, coumaroyl-N-tyrosine, and feruloyl-N-dopamine nih.govmdpi.comresearchgate.net.

In the human diet, clovamides are predominantly found in chocolate and other cocoa-containing products nih.govresearchgate.netresearchgate.netmdpi.com. Theobroma Cacao L. (cocoa tree) is a significant source of this compound, where it is identified as a naturally occurring caffeoyl conjugate in the phenolic fraction of cocoa beans researchgate.netnih.govcaymanchem.commedkoo.commdpi.comglpbio.comresearchgate.net. While present in minor quantities within cacao phenolic fractions, this compound is recognized for its potent properties researchgate.netmdpi.com. The presence of clovamide has been demonstrated in fresh, unfermented cocoa beans and also in cocoa liquor oup.com.

This compound has also been identified in Dalbergia species, such as Dalbergia melanoxylon (African blackwood) frontiersin.orgresearchgate.netnih.govnp-mrd.org. It is reported as a major phenolic metabolite in the bark of Dalbergia melanoxylon, where it is associated with minor proportions of its cis-isomer researchgate.net.

Beyond the primary sources, clovamides have been confirmed in other medicinal plants and various genera. These include Theobroma grandiflorum (cupuassu), Vernonia fastigiata, Acmella oleracea, Acmella ciliata, Dichrostachys cinerea, Ceiba pentandra, Zinnia elegans, and Urtica dioica nih.govresearchgate.net. Clovamide has also been found in Robusta coffee (Coffea canephora) beans nih.govoatext.comoatext.com.

Quantitative Analysis of this compound Content in Natural Sources

Quantitative analysis reveals varying concentrations of this compound across different plant sources and even within the same species due to genetic and environmental factors.

The content of clovamide can vary significantly in plant material depending on the species or even subspecies nih.govresearchgate.net. For instance, in the aerial parts of Trifolium pratense, this compound can accumulate to approximately 1% of the dry matter, and its concentration is dependent on the genotype nih.govresearchgate.net. A study on 80% methanol extracts from T. pratense showed a clovamide content of 15.6 mg/g of dry weight, whereas T. pratense subsp. nivale yielded 8.2 mg/g of dry weight nih.gov.

The following table summarizes some quantitative data on clovamide content:

| Plant Species/Subspecies | Extraction Method | Clovamide Content (approximate) | Unit | Source |

| Trifolium pratense | 80% Methanol Extract | 15.6 | mg/g d.w. | nih.gov |

| Trifolium pratense subsp. nivale | 80% Methanol Extract | 8.2 | mg/g d.w. | nih.gov |

| Trifolium clypeatum | 80% Methanol Extract | >21% of plant extract dry mass | % | nih.govmdpi.comresearchgate.net |

| Trifolium obscurum | 80% Methanol Extract | >21% of plant extract dry mass | % | nih.govmdpi.comresearchgate.net |

| Trifolium squarrosum | 80% Methanol Extract | >21% of plant extract dry mass | % | nih.govmdpi.comresearchgate.net |

| Theobroma grandiflorum (cupuassu) fruits | Phenolic Extract | 23.03 | mg/g d.w. | nih.gov |

| Trifolium pratense (aerial parts) | Not specified | Up to 1% | % of dry matter | nih.govresearchgate.netnih.gov |

Impact of Environmental Factors on this compound Accumulation

The accumulation of this compound in plants is not static but is influenced by various environmental and internal factors, including genotype nih.govnih.gov. Phenolic compounds like this compound are believed to play a protective role in plants against both biotic and abiotic stresses, such as pathogenesis, herbivory, ultraviolet (UV) radiation, and ozone nih.gov.

Research indicates that:

Genotype: The levels of clovamide, including this compound, are dependent on the plant's genotype nih.govnih.gov. For instance, the tolerant Theobroma cacao genotype 'Scavina 6' ('Sca6') accumulates significantly higher levels of clovamide compared to the susceptible 'Imperial College Selection 1' ('ICS1'), with clovamide being up to 58-fold higher in 'Sca6' leaves frontiersin.org.

Stress Response: In red clover, clovamide accumulates in roots in response to treatment with jasmonic acid, a plant hormone involved in defense responses nih.gov. This suggests its role in the plant's defense mechanisms against various stressors.

Cultivation Conditions: In Theobroma cacao tissue culture, high concentrations of hydroxycinnamic acid amides, which include clovamide, were associated with a non-embryogenic response. Conversely, embryogenic capacity appeared to be linked to a more balanced concentration of phenolics oup.com. This may suggest that certain stress conditions in non-embryogenic cultures could lead to increased accumulation of these compounds. The biosynthesis and accumulation of secondary metabolites in cocoa can be gradually generated in response to environmental stress, indicating that plant secondary metabolism adapts to environmental stimuli mdpi.com.

Influence of Processing on this compound Levels

The levels of this compound in plant-derived products, particularly cocoa, are significantly affected by post-harvest processing steps, including fermentation, drying, and roasting psu.edu.

Fermentation: The addition of "cocoa sweatings" (CS) during the fermentation of cocoa beans has been shown to stabilize the concentrations of this compound in unroasted cocoa powder over the fermentation period psu.edu. This suggests that specific fermentation practices can help preserve the levels of this compound.

Roasting: Roasting, a high-temperature thermal process, has a notable impact on this compound content in cocoa beans mdpi.comwikipedia.orgunesp.brscispace.com. Studies have demonstrated a reduction in clovamide content following roasting.

Table 1: this compound Content in Cocoa Beans (Raw vs. Roasted) nih.gov

| Sample Type | This compound Content (mg/g of product) |

| Raw Beans | 0.052 |

| Roasted Beans | 0.044 |

This data indicates a decrease in this compound levels during the roasting process of cocoa beans. The specific temperature and duration of thermal processing are critical factors influencing the final levels of these amino acid conjugates scispace.com.

Table 2: this compound Content in Trifolium Species nih.govnih.govresearchgate.net

| Plant Species | Part of Plant | This compound Content (Approximate) | Notes |

| Trifolium pratense (Red Clover) | Fully expanded mature leaves | Up to 1% of dry matter | Content dependent on genotype nih.govnih.gov |

| Trifolium pratense (Red Clover) | 80% Methanol Extract | 15.6 mg/g of d.w. | nih.gov |

| Trifolium pratense subsp. nivale | 80% Methanol Extract | 8.2 mg/g of d.w. | nih.gov |

| Trifolium pallidum | Leaves | 12.94 mg/g of d.w. | Highest detected among some Trifolium species, 36% of total polyphenolics researchgate.net |

| Trifolium clypeatum | 80% Methanol Extract | >21% of plant extract dry mass | nih.govresearchgate.net |

| Trifolium obscurum | 80% Methanol Extract | >21% of plant extract dry mass | nih.govresearchgate.net |

| Trifolium squarrosum | 80% Methanol Extract | >21% of plant extract dry mass | nih.govresearchgate.net |

Biosynthesis and Chemical Synthesis of Trans Clovamide

Endogenous Biosynthetic Pathways of trans-Clovamide in Plants

This compound is synthesized in plants as a secondary metabolite, playing roles in plant defense and stress response. nih.govnih.govresearcher.liferesearchgate.net

The metabolic precursors for the natural synthesis of hydroxycinnamic acid amides (HCAAs), including this compound, in plants are L-tyrosine and its derivatives, such as L-DOPA. nih.gov L-tyrosine is an amino acid fishersci.cafishersci.comwikipedia.org, and L-DOPA is a derivative of L-tyrosine. ontosight.aifishersci.ca

The biosynthesis of this compound involves the formation of an amide bond between the carboxylic groups of phenylpropenoic acids (like caffeic acid) and the amino groups of amino acids (like L-DOPA). nih.gov Caffeic acid is a hydroxycinnamic acid. nih.gov Hydroxycinnamoyl-Coenzyme A (CoA) derivatives, such as caffeoyl-CoA, are key intermediates in these pathways. nih.gov

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Name | PubChem CID |

| This compound | 6506968 nih.gov |

| L-Tyrosine | 6057 fishersci.cauni.lu |

| L-DOPA | 6047 fishersci.caguidetopharmacology.orgmetabolomicsworkbench.org |

| Caffeic Acid | 689043 nih.govnih.govscribd.commq.edu.auuni.lu |

| Hydroxycinnamoyl-CoA | 6440013 (for 4-coumaroyl-CoA, a related hydroxycinnamoyl-CoA) wikipedia.orgnih.gov |

A crucial enzymatic step in this compound biosynthesis is catalyzed by Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase (HDT). nih.govresearcher.liferesearchgate.netfrontiersin.org This enzyme facilitates the transfer of a hydroxycinnamoyl moiety from hydroxycinnamoyl-CoA to the amine group of L-DOPA, forming this compound and releasing free Coenzyme A (HSCoA). nih.govfrontiersin.org

HDT activity has been identified in unexpanded red clover leaves. researcher.liferesearchgate.netfrontiersin.org Research indicates that HDT can transfer hydroxycinnamic acids (such as p-coumaric, caffeic, or ferulic acids) from their corresponding CoA thioesters to aromatic amino acids like L-phenylalanine, L-tyrosine, L-DOPA, or L-tryptophan. researcher.liferesearchgate.net

While the HDT pathway is directly involved in clovamide formation, other enzymatic pathways, such as those involving UDP-Glucose Dependent Glycosyltransferases (UGTs) and Serine Carboxypeptidase-like Acyltransferases (SCPL-ATs), are generally implicated in the broader metabolism of phenolic compounds and the formation of various plant secondary metabolites, including some hydroxycinnamic acid derivatives. UDP-glucose is a nucleotide sugar involved in glycosyltransferase reactions. wikipedia.orgnih.govguidetopharmacology.orgzhanggroup.orgamdb.online Although direct evidence for UGT or SCPL-AT pathways in this compound synthesis was not explicitly detailed in the provided search results, these enzyme families are known for their roles in conjugating phenolic acids and other plant compounds, which can influence the availability of precursors or the modification of related metabolites.

The content of this compound in plant material can vary significantly depending on the species, and even subspecies or genotype. nih.gov For instance, in the aerial parts of Trifolium pratense (red clover), this compound is synthesized and accumulates at relatively high levels, reaching up to approximately 1% of dry matter, with its content being genotype-dependent. nih.govresearchgate.net This suggests that genetic factors play a significant role in regulating the biosynthetic pathways and the ultimate accumulation of this compound in different plant varieties.

Chemical Synthesis of this compound and its Analogues

Beyond natural biosynthesis, this compound and its analogues can be synthesized through various chemical methods.

A common approach for the chemical synthesis of this compound involves condensation reactions. ontosight.ainih.gov Specifically, this compound can be synthesized by the direct condensation of the acid chloride of caffeic acid with L-DOPA. researchgate.net Another method described for the chemical synthesis of clovamide uses trans-caffeic acid and L-DOPA methyl ester as starting materials. nih.govnih.gov This peptide coupling reaction between L-DOPA and cinnamic acid derivatives has also been successfully employed for the synthesis of this compound derivatives. researchgate.net

Table 2: Chemical Synthesis Components for this compound

| Component Name | Role in Synthesis |

| trans-Caffeic Acid | Starting material |

| L-DOPA | Starting material |

| L-DOPA Methyl Ester | Starting material (alternative to L-DOPA) |

| Acid Chloride of Caffeic Acid | Reactive intermediate |

The synthesis of this compound and its analogues has also been explored using engineered microbial hosts, such as Saccharomyces cerevisiae and Lactococcus lactis. nih.gov

Peptide Coupling Reactions for Analog Synthesis

Peptide coupling reactions are a fundamental approach in organic synthesis for forming amide bonds, which is crucial for creating peptides and their analogs bachem.com. In the context of this compound, a series of its derivatives have been synthesized using a peptide coupling reaction between L-phenylalanine (or L-DOPA/L-dopamine) and cinnamic acid derivatives nih.govresearchgate.netresearchgate.net.

This method involves activating the carboxyl group of one amino acid (or a derivative) to react with the amino group of another, leading to the formation of a peptide bond bachem.comgoogle.com. Common reagents and conditions for such couplings include the use of HOBT (1-hydroxybenzotriazole) or Oxyma Pure in combination with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) and a tertiary base like DIPEA (N,N-diisopropylethylamine) in solvents such as acetonitrile (B52724) or DMF bachem.comresearchgate.net.

Research findings indicate that this approach successfully yields clovamide derivatives with varying efficiencies researchgate.net. For instance, a study reported the synthesis of nine new derivatives of trans-(-)-clovamide with good yields, evaluating their antioxidant activity using the DPPH radical scavenging test researchgate.net. Some of these synthetic clovamide analogues have demonstrated potent anti-inflammatory effects by reducing nitric oxide production and inducible nitric oxide synthase (iNOS) expression in BV2 cells nih.gov. Furthermore, clovamide analogues with catechol functionality have shown promising neuroprotective effects, with in vitro EC50 values ranging from 4.26 to 23.83 μM nih.gov.

Table 1: Examples of Synthetic trans-(-)-Clovamide Derivatives and Their Antioxidant Activity (DPPH Assay) researchgate.net

| Compound | IC50 (µg/mL) |

| Compound 5 | 3.46 ± 0.034 |

| Compound 6 | 3.04 ± 0.01 |

| Compound 7 | 4.23 ± 0.02 |

| Compound 8 | 5.1 ± 0.061 |

| Compound 9 | 1.55 ± 0.17 |

| Compound 10 | 6.02 ± 0.07 |

| Compound 13 | 2.49 ± 0.06 |

| Quercetin (B1663063) | 1.20 |

Note: IC50 values represent the concentration required to inhibit 50% of DPPH radicals. Quercetin is a well-known antioxidant used for comparison.

Biotechnological Production of this compound and Analogues

Biotechnological approaches offer an alternative and potentially more sustainable route for the production of this compound and its analogues, compared to direct extraction from plants or chemical synthesis referencecitationanalysis.com. Engineered microbial hosts, such as Saccharomyces cerevisiae (baker's yeast) and Lactococcus lactis, have been successfully utilized for the synthesis of clovamide and its analogues nih.govfrontiersin.orgreferencecitationanalysis.comjbei.org.

This method often involves exploiting specific enzymes, such as BAHD acyltransferases, which are key in the biosynthesis of hydroxycinnamic acid amides (HCAAs) in plants referencecitationanalysis.comannualreviews.org. For instance, HDT1, a BAHD acyltransferase isolated from red clover, has been used to produce clovamide and its derivatives in S. cerevisiae and L. lactis referencecitationanalysis.com. This demonstrates the potential for biological synthesis of N-hydroxycinnamoyl-L-amino acids using engineered microorganisms, providing new options for their delivery as therapeutics referencecitationanalysis.com.

The development of such microbial platforms addresses challenges related to environmental sustainability and economic viability associated with chemical synthesis or direct plant extraction for these valuable molecules referencecitationanalysis.com.

Biological Activities and Pharmacological Profiles of Trans Clovamide

Antioxidant and Anti-Radical Properties of trans-Clovamide

This compound exhibits robust antioxidant and anti-radical capabilities, primarily attributed to its ability to neutralize various reactive species and inhibit oxidative processes. nih.govnih.govuni.lumybiosource.comresearchgate.netnih.govbohrium.comhmdb.ca

Free Radical Scavenging Assays (e.g., DPPH, ABTS)The free radical scavenging activity of this compound has been extensively evaluated using various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays.cdutcm.edu.cnuni.luuni.luthis compound exhibits DPPH• and ONOO− scavenging abilities.cdutcm.edu.cnuni.luuni.luIts DPPH• scavenging efficiency has been reported to be comparable to well-known antioxidants such as rosmarinic acid and caffeic acid, and in some instances, it has even surpassed the effectiveness of synthetic antioxidants like butylated hydroxyanisole (BHA).cdutcm.edu.cn

Data from studies on clovamide derivatives illustrate their potent DPPH• scavenging activities: Table 1: DPPH• Scavenging Efficiency of Clovamide Derivatives

| Compound | EC₅₀ / IC₅₀ (µg/mL) | Reference |

| Clovamide derivatives (range) | 1.55 to 4.23 | |

| Quercetin (B1663063) (reference compound) | 1.20 | |

| Clovamide (commercial) | 4.87 | uni.lu |

| Trifolium clypeatum extract | 7.91 | uni.lu |

For the ABTS•+ method, N-trans-caffeoyldopamine, a clovamide-type derivative, demonstrated strong antioxidant activity with an IC₅₀ of 0.24 µM. thegoodscentscompany.com

Comparative Antioxidant Efficiency with Other Phenolic Compoundsthis compound has been identified as a highly efficient antioxidant when compared to other polyphenols. In linoleic acid oxidation assays, this compound demonstrated superior antioxidant efficiency compared to epicatechin, catechin, quercetin, quercetin 3-glucoside, quercetin 3-arabinoside, and dideoxyclovamide.cdutcm.edu.cnIts ability to prevent the oxidation of sunflower oil triacylglycerols was comparable to or even higher than that of caffeic acid, a widely recognized reference compound.cdutcm.edu.cnFurthermore, its antiradical properties are similar to those of rosmarinic acid and caffeic acid, and it has been shown to be more effective than epicatechin, trolox, and butylated hydroxyanisole (BHA).uni.lu

Table 2: Comparative Antioxidant Efficiency

| Compound | Antioxidant Efficiency (Linoleic Acid Oxidation Assay) | Reference |

| Clovamide | Most efficient | cdutcm.edu.cn |

| Epicatechin | Less efficient than clovamide | cdutcm.edu.cn |

| Catechin | Less efficient than clovamide | cdutcm.edu.cn |

| Quercetin | Less efficient than clovamide | cdutcm.edu.cn |

| Quercetin 3-glucoside | Less efficient than clovamide | cdutcm.edu.cn |

| Quercetin 3-arabinoside | Less efficient than clovamide | cdutcm.edu.cn |

| Dideoxyclovamide | Less efficient than clovamide | cdutcm.edu.cn |

| Caffeic acid | Comparable or lower than clovamide | cdutcm.edu.cn |

| Rosmarinic acid | Similar to clovamide | uni.lu |

| Trolox | Less effective than clovamide | uni.lu |

| Butylated hydroxyanisole | Less effective than clovamide | uni.lu |

Anti-inflammatory Effects of this compound

Beyond its antioxidant properties, this compound also exhibits significant anti-inflammatory effects, contributing to its broader pharmacological utility. nih.govnih.govcdutcm.edu.cnuni.lumybiosource.comresearchgate.netnih.govmiami.edu

Modulation of Pro-inflammatory MediatorsThe anti-inflammatory action of this compound involves the modulation of several key pro-inflammatory mediators. It exerts inhibitory effects on the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a crucial transcription factor involved in inflammatory responses.cdutcm.edu.cnmiami.eduBy inhibiting NF-κB activation, clovamide can reduce the expression of various pro-inflammatory genes.cdutcm.edu.cnmiami.edu

Furthermore, this compound leads to a reduction in the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). cdutcm.edu.cnmiami.edu This suppression of cytokine release helps to dampen the inflammatory cascade. cdutcm.edu.cnmiami.edu In addition to its impact on NF-κB and cytokines, clovamide also decreases the generation of superoxide (B77818) anion (O₂•−), which contributes to its anti-inflammatory effects by reducing oxidative stress that often accompanies inflammation. cdutcm.edu.cnmiami.edu Studies have also shown that this compound can significantly enhance peroxisome proliferator-activated receptor-gamma (PPARγ) expression, a nuclear receptor known to exert anti-inflammatory effects. nih.govuni.lumiami.edu Synthetic clovamide analogues have further demonstrated the ability to reduce nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in BV2 cells, indicating their potential to mitigate inflammatory processes by targeting NO pathways. cdutcm.edu.cn

Antimicrobial and Antiviral Properties of this compound

Activity Against Fungal Pathogens (e.g., Phytophthora spp.)

This compound has demonstrated inhibitory activity against several fungal pathogens, particularly those belonging to the genus Phytophthora. In vitro assays have shown that this compound inhibits the growth of three significant Phytophthora species that cause black pod rot in cacao: Phytophthora megakarya, Phytophthora palmivora, and Phytophthora tropicalis nih.govpsu.edutargetmol.comresearchgate.netfrontiersin.org.

Research indicates that this compound acts as a resistance factor against Phytophthora spp. in Theobroma cacao nih.govpsu.edufrontiersin.org. Studies comparing cacao genotypes revealed that the tolerant genotype 'Scavina 6' ('Sca6') accumulates significantly higher levels of clovamide—up to 58-fold more—compared to the susceptible 'Imperial College Selection 1' ('ICS1') nih.govpsu.eduresearchgate.netfrontiersin.org. This suggests a direct role for this compound in the plant's defense mechanisms.

The inhibitory effects on Phytophthora growth are summarized in the table below:

| Pathogen Species | Concentration (mM) | Growth Inhibition (%) | Reference |

| Phytophthora megakarya | 2 | 10.65 ± 3.203 | nih.gov |

| Phytophthora palmivora | 2 | 9.149 ± 2.088 | nih.gov |

| Phytophthora tropicalis | 2 | 1.687 ± 0.8850 (not significant) | nih.gov |

Beyond direct growth inhibition, this compound also contributes to plant defense by inhibiting pathogen-associated enzymes such as proteinase and pectinase (B1165727), which are crucial for breaking down plant cell walls nih.govpsu.edutargetmol.comresearchgate.netfrontiersin.org.

Antiviral Effects (e.g., Influenza A virus H5N1, SARS-CoV-2 Mpro inhibition)

This compound exhibits notable antiviral properties. It has been identified as an anti-microbial agent with activity against human pathogens, including the Influenza A subtype H5N1 virus targetmol.commedchemexpress.comresearchgate.netresearchgate.net. Studies have reported a significant antiviral effect against H5N1 influenza A virus, demonstrating an inhibition rate of 74% researchgate.net.

Furthermore, this compound has been investigated for its potential as an inhibitor of the SARS-CoV-2 Main Protease (Mpro) mdpi.comresearchgate.net. The SARS-CoV-2 Mpro is an essential enzyme for viral replication and transcription, making it a promising target for antiviral drug development mdpi.complos.orgdrugtargetreview.com. Molecular modeling and in silico studies suggest that this compound can bind to both the catalytic and allosteric sites of SARS-CoV-2 Mpro, thereby inhibiting its activity mdpi.com. Proposed mechanisms of inhibition include acting as an irreversible inhibitor upon oxidation or as a reversible allosteric inhibitor mdpi.com.

Antiplatelet and Antithrombotic Activities of this compound

The antiplatelet and antithrombotic activities of this compound have been explored, revealing moderate effects. In vitro studies using this compound and clovamide-rich extracts from Trifolium species demonstrated a reduction in platelet adhesion to collagen or fibrinogen surfaces researchgate.netnih.gov. However, this reduction did not exceed 20% at concentrations ranging from 1 to 5 µg/mL researchgate.netnih.gov. Importantly, no significant effects on platelet aggregation in platelet-rich plasma were observed researchgate.netnih.gov.

Beyond its direct effects on platelets, this compound has been shown to limit oxidative damage to blood plasma components more effectively than nitrative damage researchgate.netnih.gov. Additionally, clovamide-type phenylpropenoic acid amides, including N-caffeoyldopamine (this compound), have been reported to inhibit platelet-leukocyte interactions by suppressing P-selectin expression nrfhh.com.

Anticancer Potential of this compound

Literature reports indicate that clovamide-type compounds possess anticancer properties nih.govresearchgate.netresearchgate.net. While the broader class of clovamide compounds is noted for this potential, specific detailed research findings on the direct anticancer activity of this compound itself, such as in vitro or in vivo data against specific cancer cell lines or tumor models, are less extensively detailed in the provided search results.

Enzyme Inhibition by this compound

This compound demonstrates significant enzyme inhibitory capabilities, particularly against proteases and pectinases.

Protease Inhibition (e.g., SARS-CoV-2 Mpro, plant proteolysis)

This compound has been shown to inhibit proteinase activity in vitro nih.govtargetmol.comresearchgate.netfrontiersin.orgmedchemexpress.com. Specifically, it acts as an inhibitor of Proteinase K researchgate.netresearchgate.net. Its role as a potent inhibitor of proteolysis has also been reported in forage crops nih.govmdpi.com. This inhibition of proteases is considered a defense mechanism in plant-pathogen interactions, as these enzymes are often deployed by pathogens to break down host tissues nih.govpsu.edu.

In the context of viral proteases, this compound is recognized as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro) mdpi.comresearchgate.net. The Mpro is critical for the proteolytic processing of viral polyproteins, a necessary step for viral replication mdpi.complos.orgdrugtargetreview.com. Computational studies, including molecular docking and dynamics, indicate that this compound interacts with key residues within the active and allosteric sites of Mpro mdpi.complos.org. These studies suggest that this compound could potentially act as an irreversible inhibitor following oxidation or as a reversible allosteric inhibitor, thereby disrupting viral replication processes mdpi.com.

Pectinase Inhibition

This compound also exhibits inhibitory effects on pectinase enzymes in vitro nih.govtargetmol.comresearchgate.netfrontiersin.orgmedchemexpress.com. Pectinases are enzymes commonly produced by pathogens to degrade plant cell walls, facilitating infection nih.gov. Studies have specifically shown that this compound inhibits pectinase from Aspergillus niger nih.govresearchgate.netresearchgate.net. At a concentration of 2 mM, this compound inhibited pectin (B1162225) degradation by approximately 55% nih.gov.

The inhibitory effect on pectinase is presented below:

| Enzyme Source | Concentration (mM) | Pectin Degradation Inhibition (%) | Reference |

| Pectinase from A. niger | 2 | ~55 | nih.gov |

Polyphenol Oxidase (PPO) Substrate Activity and Enzymatic Browning

This compound functions as a substrate for polyphenol oxidase (PPO), an enzyme widely recognized for its role in enzymatic browning, a process also known as melanization medchemexpress.comtargetmol.comambeed.cnnih.govfrontiersin.orgresearchgate.net. PPO catalyzes the oxidation of phenolic compounds, such as clovamide, into quinones. These highly reactive quinones can then undergo further non-enzymatic reactions, including crosslinking with proteins, leading to the formation of dark pigments characteristic of enzymatic browning nih.govresearchgate.netnih.gov.

Research in Theobroma cacao has demonstrated this compound's susceptibility to PPO-mediated oxidation. When clovamide (at 0.5 mM) was exposed to leaf protein extracts from cacao varieties, a notable enhancement in quinone formation was observed compared to clovamide alone. Specifically, 'Sca6' protein extracts increased quinone formation by approximately 3.1-fold, while 'ICS1' extracts showed an even greater enhancement of about 7.8-fold nih.govfrontiersin.org. It was also noted that clovamide itself could undergo some non-enzymatic oxidation, leading to detectable quinone formation even without the presence of PPO extracts nih.gov.

Beyond its contribution to browning, clovamide has been shown to inhibit proteinase and pectinase activities in vitro. This inhibitory effect is enhanced in the presence of PPO, suggesting that the quinone products formed from clovamide oxidation are responsible for the observed proteolysis inhibition, likely through crosslinking with enzyme proteins medchemexpress.comtargetmol.comnih.govfrontiersin.org. In red clover, where this compound can accumulate to high levels (up to 1% of dry matter in mature leaves), its PPO-mediated oxidation plays a role in protecting forage protein from degradation post-harvest researchgate.netresearchgate.net.

Table 1: Enhancement of Quinone Formation by Cacao Leaf Protein Extracts with this compound as Substrate

| Cacao Leaf Protein Extract | Fold Enhancement of Quinone Formation (vs. Clovamide alone) |

| 'Sca6' | ~3.1-fold nih.govfrontiersin.org |

| 'ICS1' | ~7.8-fold nih.govfrontiersin.org |

HIV-1 Integrase Inhibition

This compound has been explored for its potential inhibitory activity against HIV-1 integrase (HIV-1 INT), a crucial enzyme for the replication of the Human Immunodeficiency Virus type 1. Molecular docking studies have indicated that all four stereoisomers of clovamide (SE, SZ, RE, and RZ) possess the ability to bind to key residues within the catalytic site of HIV-1 INT researchgate.netresearchgate.net. These critical residues include ASP64, ASP116, and GLU152, as well as other significant residues such as LYS152 and LYS159 researchgate.netresearchgate.net.

Further investigation using density functional theory modeling provided insights into the potential mechanism of inhibition. It was confirmed that the α,β-unsaturated carbonyl group of clovamide can interact with cysteine residues of the integrase enzyme, leading to the formation of a clovamide-integrase adduct researchgate.netresearchgate.net. Specifically, the CYS65 residue of HIV-1 integrase was found to be in close proximity to ASP64, suggesting a potential crosslinking reaction via Michael addition between clovamide and CYS65 researchgate.net. This covalent modification is hypothesized to disrupt the enzyme's activity, potentially leading to irreversible inhibition of HIV-1 INT researchgate.netresearchgate.net. These findings highlight this compound and its stereoisomers as promising candidates for the development of novel antiretroviral therapies researchgate.netresearchgate.net.

Modulation of Gene Expression and Cellular Pathways

This compound influences various cellular pathways and gene expression, contributing to its observed biological effects.

Enhancement of PPARγ Expression

This compound significantly enhances the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) medchemexpress.comtargetmol.comambeed.cnnih.govresearchgate.netresearchgate.net. PPARγ is a nuclear receptor that plays a critical role in regulating genes involved in adipocyte differentiation, lipid storage, insulin (B600854) sensitization, and also exhibits anti-inflammatory properties by down-regulating NF-κB activation nih.govresearchgate.netresearchgate.netnih.gov.

In studies conducted on SH-SY5Y human neuroblastoma cells, treatment with this compound at a concentration of 10 µmol·L⁻¹ for 6 hours resulted in a significant increase in PPARγ expression, approximately 1.5-fold higher than in untreated control cells nih.govresearchgate.net. This modulation of PPARγ expression by clovamide is consistent with its reported anti-inflammatory activities researchgate.net.

Table 2: Effect of this compound on PPARγ Expression in SH-SY5Y Cells

| Compound | Concentration (µmol·L⁻¹) | PPARγ Expression (Fold Increase vs. Control) | Duration of Treatment |

| This compound | 10 | ~1.5 nih.govresearchgate.net | 6 hours |

PI3K/AKT/mTOR Pathway Regulation

The PI3K/AKT/mTOR pathway is frequently dysregulated and overactive in various pathological conditions, particularly in many types of cancer, where it contributes to uncontrolled cell growth and proliferation wikipedia.orgnih.govnih.govmdpi.comamegroups.orgmdpi.com. Activation of PI3K leads to the phosphorylation and activation of AKT, which in turn activates mTOR. This cascade influences critical downstream effectors that regulate protein synthesis, cellular metabolism, and cell division wikipedia.orgnih.govnih.govmdpi.comfrontiersin.orgamegroups.orgnih.govmdpi.com.

Heme Oxygenase-1 (HO-1) Upregulation

Clovamide derivatives have been shown to induce the upregulation of heme oxygenase-1 (HO-1) expression, a process mediated through the PI3K/AKT/mTOR pathway mdpi.com. HO-1 is an inducible enzyme recognized for its potent antioxidant properties and its role as a crucial component of the cellular defense system restorativemedicine.orgnih.gov.

Effects on c-fos and c-jun Gene Expression

The neuroprotective effects observed with this compound are partially attributed to its ability to prevent L-glutamate-induced intracellular Ca²⁺ overload and the subsequent expression of the c-fos gene nih.govresearchgate.net.

c-fos and c-jun are proto-oncogenes that encode proteins which form the activating protein 1 (AP-1) transcription factor complex nih.govnih.govembopress.orgwikipedia.org. These proteins, c-Fos and c-Jun, can dimerize, with the c-Fos/c-Jun heterodimer exhibiting a significantly higher binding efficiency to AP-1 DNA sites compared to the c-Jun homodimer nih.govnih.gov. Upon various stimuli, including growth factors, the expression of c-fos and c-jun can be rapidly induced, leading to the activation of their target genes nih.govembopress.orgoncotarget.com.

Estrogenic Activity and Receptor Interaction

The investigation into the biological activities of this compound extends to its potential estrogenic properties, particularly its interaction with human estrogen receptors (ERs). Research in this area primarily relies on in silico (molecular docking) predictions, which provide insights into the binding affinity and interaction mechanisms of this compound with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.netwikipedia.org

Estrogen Receptor Alpha (ERα) Interaction: Molecular docking studies have demonstrated that this compound exhibits an affinity for estrogen receptor alpha (ERα). researchgate.netwikipedia.orguni.luwikidata.org Its calculated docking energy for ERα was found to be -113.6 kJ/mol. researchgate.netwikipedia.orguni.luwikidata.org For comparison, the docking energy of cis-clovamide (B1236598) with ERα was -119.8 kJ/mol. researchgate.netwikipedia.orguni.luwikidata.org These values are notably more exothermic, indicating a potentially stronger binding, than those reported for well-known estrogenic ligands such as estradiol (B170435) (-92.0 kJ/mol) and the phytoestrogen genistein (B1671435) (-93.4 kJ/mol). researchgate.netwikipedia.orguni.lu Furthermore, this compound's docking energy for ERα was also more exothermic than that of zearalenone (B1683625) (-104.1 kJ/mol), another known estrogenic compound. uni.lu The interaction with ERα involves the formation of hydrogen bonds, with this compound forming bonds with amino acid residues Leu 339, Arg 346, and Glu 305 within the receptor's binding site. uni.lu

Estrogen Receptor Beta (ERβ) Interaction: Similarly, this compound has shown favorable docking with estrogen receptor beta (ERβ). uni.lumycocentral.eu The calculated docking energy for this compound with ERβ was -122.0 kJ/mol, while cis-clovamide exhibited a docking energy of -124.9 kJ/mol. uni.lumycocentral.eu These energies are more exothermic than those of estradiol (-100.0 kJ/mol) and zearalenone (-104.9 kJ/mol) when interacting with ERβ. mycocentral.eu The binding of this compound to ERβ involves specific hydrogen bond interactions, including those between the 4-OH group of its caffeate moiety and the guanidine (B92328) of Arg 394, the carbonyl group of Leu 387, and the 3-OH group with the carboxylate of Glu 353. uni.lu

These in silico findings suggest that this compound, like other polyphenolics, may function as a phytoestrogen by interacting with both ERα and ERβ, demonstrating a binding affinity that, in computational models, appears stronger than that of endogenous estradiol and other established phytoestrogens. researchgate.netwikipedia.orguni.lumycocentral.eufishersci.be

Table 1: Molecular Docking Energies of this compound and Reference Compounds with Estrogen Receptors

| Compound | Estrogen Receptor Alpha (ERα) Docking Energy (kJ/mol) | Estrogen Receptor Beta (ERβ) Docking Energy (kJ/mol) |

| This compound | -113.6 researchgate.netwikipedia.orguni.luwikidata.org | -122.0 uni.lumycocentral.eu |

| cis-Clovamide | -119.8 researchgate.netwikipedia.orguni.luwikidata.org | -124.9 uni.lumycocentral.eu |

| Estradiol | -92.0 researchgate.netwikipedia.orguni.lu | -100.0 mycocentral.eu |

| Genistein | -93.4 researchgate.netwikipedia.orguni.lu | Not specified in provided sources |

| Zearalenone | -104.1 uni.lu | -104.9 mycocentral.eu |

Mechanistic Investigations of Trans Clovamide S Biological Actions

Molecular Interactions and Binding Studies

Computational and experimental approaches have been employed to elucidate how trans-clovamide interacts with various biomolecules, providing insights into its binding modes and affinities.

Protein-Ligand Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational tools widely utilized in drug discovery to predict the binding modes and stability of ligand-protein complexes. Studies have applied these methods to investigate this compound's interactions with key viral enzymes, such as the SARS-CoV-2 Main Protease (Mpro) and HIV-1 integrase.

For SARS-CoV-2 Mpro, molecular docking has revealed that clovamide can interact with both catalytic and allosteric sites of the enzyme. One docking pose exhibited a CDOCKER interaction energy of -45.8 Kcal/mol, indicating a strong non-bonded interaction between the protein and the ligand. The top portion of the clovamide molecule, specifically the aromatic catechol ring, was observed to bind into a hydrophobic pocket primarily through hydrophobic interactions. Molecular dynamics simulations further demonstrated the consistent proximity of clovamide ligands to critical residues within the protein, suggesting the potential for stable complex formation and even permanent covalent bonds. These simulations can moderately improve predicted ligand binding modes from initial docking results, with an average improvement of 0.85 Å in ligand RMSD (Root Mean Square Deviation).

Identification of Key Amino Acid Residues for Interaction

Detailed analyses of protein-ligand interactions have identified specific amino acid residues crucial for this compound's binding to its targets.

In the context of SARS-CoV-2 Mpro inhibition, the cysteine residue at position 145 (CYS145) has been identified as a key interacting residue. The carboxylic acid functional group of clovamide is found in close proximity to CYS145, suggesting its involvement in the interaction. Other important non-covalent interactions observed in the Mpro complex include a sulfur-π interaction between M49 and the catechol ring of clovamide, which contributes to the stabilization of the protease-inhibitor complex. Hydrogen bonds between the clovamide's carboxylic acid and residues like D153 and R298, as well as ionic interactions with H163 and hydrogen bonds with H41, have also been noted.

For HIV-1 integrase, CYS65 has been identified as a critical residue with which clovamide can interact, leading to potential crosslinking. Additionally, hydrophobic interactions involving non-polar amino acid residues such as I213, L253, Q256, V296, and V297 have been observed with the aromatic catechol ring of clovamide in certain protein binding pockets.

Proposed Inhibitory Mechanisms

This compound is proposed to exert its inhibitory effects through several distinct mechanisms, including covalent modification and modulation of active site environments.

One significant proposed mechanism involves covalent cross-linking via Michael addition . This reaction is suggested to occur between the α,β-unsaturated carbonyl group of clovamide and nucleophilic sulfhydryl groups of cysteine residues in target enzymes, such as CYS65 in HIV-1 integrase and CYS145 in SARS-CoV-2 Mpro. This leads to the formation of a stable clovamide-enzyme adduct, effectively disrupting enzyme activity.

Another mechanism involves ortho-quinone formation . As a phenolic antioxidant, clovamide possesses catechol moieties that can be oxidized into ortho-quinone forms, particularly under oxidative stress conditions or enzymatic browning. These quinone derivatives are highly reactive and can undergo indiscriminate covalent cross-linking with reducing groups, such as thiols or amines, present in proteins.

Furthermore, zwitterionic active site modulation and proton transfer play a role in stabilizing the enzyme-inhibitor complex. Under biological pH (e.g., 7.4), the carboxylic acid group of clovamide is expected to be deprotonated, forming a negatively charged carboxylate group. This negatively charged group can then ionically interact with positively charged amino acid residues, such as H163 in Mpro, and form hydrogen bonds with other residues like H41, thereby stabilizing the complex.

Beyond direct active site inhibition, clovamide may also act as an allosteric reversible inhibitor , influencing enzyme activity by inducing conformational changes in the protein at sites distinct from the active site.

Cellular Signaling Pathway Modulation

This compound has been observed to modulate specific cellular signaling pathways, contributing to its reported biological activities.

One notable pathway influenced by clovamide is the Nuclear Factor-kappa B (NF-κB) pathway . Research indicates that clovamide and its analogues can modulate NF-κB activation. For instance, synthetic clovamide analogues have been shown to reduce the generation of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in inflammatory conditions, processes often regulated by NF-κB. nih.gov The ability of clovamide to modulate nuclear factor-kappaB activation has been evaluated in studies.

While the PI3K/AKT/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, survival, and metabolism, and its dysregulation is linked to various diseases including cancer, direct mechanistic data specifically detailing this compound's modulation of the PI3K/AKT/mTOR pathway is not explicitly provided in the current search results. However, the reported anti-inflammatory, neuroprotective, and anticancer properties of clovamide-type compounds suggest a potential, albeit indirect, influence on this interconnected signaling network. nih.gov

Antioxidant Mechanisms

This compound is recognized as a potent antioxidant, primarily due to its chemical structure featuring multiple hydroxyl groups, particularly those within its catechol moieties. guidetopharmacology.orgnih.gov

Its antioxidant activity stems from its ability to act as an excellent scavenger of reactive oxygen species (ROS) and oxygen radicals . Studies have concluded that this compound is a powerful oxygen radical scavenger, with its molecular catechol moieties playing a major role in this mechanism. guidetopharmacology.org The high free-radical-scavenging potency is directly attributed to the presence of these hydroxyl groups, especially the two catechol moieties, which are considered more important for scavenging activity than other hydroxyl groups. nih.gov

The proposed mechanism for its radical scavenging involves sequential radical reactions, including hydrogen atom transfer (HAT) . nih.gov Clovamide has been found to be a more efficient antioxidant than other well-known polyphenols like epicatechin and quercetin (B1663063) in linoleic acid oxidation assays. nih.gov

Structure Activity Relationship Studies of Trans Clovamide and Its Derivatives

Role of Catechol Moieties in Bioactivity

The catechol moieties (3,4-dihydroxybenzene groups) present in both the L-DOPA and caffeic acid portions of trans-clovamide are fundamental to many of its biological functions, particularly its antioxidant and neuroprotective activities. mdpi.comnih.gov

Studies have demonstrated that the high free-radical-scavenging potency of clovamide is largely attributable to its hydroxyl groups, with the two catechol moieties playing the most significant role. nih.gov This is evident in its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). nih.govresearchgate.net

The importance of the catechol groups is especially pronounced in the context of neuroprotection. SAR studies on the inhibition of amyloid β-protein (Aβ) aggregation, a key pathological feature of Alzheimer's disease, have shown that the presence of at least one catechol moiety is essential for activity. nih.gov Clovamide and its analogues containing one or two catechol groups exhibit potent inhibitory effects on Aβ42 aggregation, while related compounds lacking this feature show little to no activity. mdpi.comnih.gov The anti-aggregation activity increases with the number of catechol moieties present in the molecule. nih.gov This finding is consistent with research on other polyphenolic compounds, where a correlation between the number of catechol groups and anti-fibrillation activity has been observed. nih.gov

Interestingly, while crucial for antioxidant and anti-aggregation effects, the catechol dihydroxyl group is not essential for all of clovamide's biological actions. For instance, it has been shown that this group is not required for the reduction of nitric oxide (NO) synthesis under inflammatory conditions. mdpi.comnih.gov

Table 1: Comparative Anti-aggregation Activity of Clovamide Analogues

This table illustrates the inhibitory concentration (IC₅₀) of various clovamide derivatives against Amyloid β (Aβ) aggregation, highlighting the critical role of catechol moieties.

| Compound | Number of Catechol Moieties | Aβ Aggregation IC₅₀ (µM) |

|---|---|---|

| D-Clovamide | 2 | 1.6 |

| Clovamide methyl ester | 2 | 4.9 |

| L-Clovamide (this compound) | 2 | 5.7 |

| Dihydroclovamide | 2 | 8.7 |

| N-caffeoyl-L-tyrosine | 1 | Potent Activity |

| Non-catechol-type derivatives | 0 | Little to no activity |

Influence of Cinnamic Acid Derivatives on Activity

Modifications to the cinnamic acid portion of the this compound structure significantly influence its biological activity. researchgate.net The cinnamic acid moiety, an aromatic carboxylic acid, provides a versatile scaffold for chemical modification, allowing researchers to fine-tune the compound's properties. nih.gov

The nature of the substituents on the phenyl ring of the cinnamic acid can either enhance or decrease the biological efficacy of the resulting derivatives. nih.gov For example, a series of this compound derivatives were synthesized through a peptide coupling reaction between L-DOPA and various cinnamic acid derivatives to evaluate their antioxidant potential. researchgate.netresearchgate.net The resulting molecules showed a range of DPPH radical scavenging efficiencies, demonstrating that the structure of the cinnamic acid part plays a crucial role in this activity. researchgate.net One derivative, compound 9 from the study, exhibited antioxidant activity with an IC₅₀ of 1.55 µg/ml, which is comparable to that of the well-known antioxidant quercetin (B1663063) (IC₅₀ = 1.20 µg/ml). researchgate.net

Table 2: Antioxidant Activity of this compound Derivatives with Modified Cinnamic Acid Moieties

This table shows the DPPH radical scavenging activity (IC₅₀) for a series of synthetic this compound derivatives, demonstrating the impact of substitutions on the cinnamic acid moiety.

| Compound ID | Cinnamic Acid Derivative Used in Synthesis | DPPH Scavenging IC₅₀ (µg/ml) |

|---|---|---|

| 5 | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | 3.46 ± 0.034 |

| 6 | (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid | 3.04 ± 0.01 |

| 7 | (E)-3-(4-(dimethylamino)phenyl)acrylic acid | 4.23 ± 0.02 |

| 8 | (E)-3-(4-nitrophenyl)acrylic acid | 5.1 ± 0.061 |

| 9 | (E)-3-(3,4-dihydroxyphenyl)acrylic acid (Caffeic acid) | 1.55 ± 0.17 |

| 10 | (E)-3-(4-hydroxyphenyl)acrylic acid (p-Coumaric acid) | 6.02 ± 0.07 |

| 13 | (E)-3-(2,4-dihydroxyphenyl)acrylic acid | 2.49 ± 0.06 |

| Quercetin (Reference) | N/A | 1.20 |

Data from Gassama et al. (2018). researchgate.netresearchgate.net

Stereoisomeric Effects (trans- vs. cis-Clovamide) on Biological Activity

Stereoisomerism, specifically the geometric configuration at the double bond of the caffeic acid moiety, plays a role in the biological activity of clovamide. Both this compound and cis-clovamide (B1236598) are found in nature, such as in various species of clover (Trifolium). mdpi.comnih.gov

While extensive comparative studies on the biological activities of the two isomers are limited, some research points to differences in their molecular interactions. In silico docking studies have been used to predict the binding affinity of trans- and cis-clovamide to specific biological targets. For example, the docking energies for their interaction with estrogen receptor α (ERα) were calculated to be -113.6 kJ/mol for this compound and -119.8 kJ/mol for cis-clovamide, suggesting that the cis isomer may have a slightly higher binding affinity for this particular receptor. nih.gov The trans isomer is generally more common and stable. mdpi.com Further research is needed to fully elucidate how the stereochemistry of the double bond impacts the full range of clovamide's in vivo and in vitro effects.

Design and Synthesis of Bioactive Analogues

The structural backbone of this compound has served as a template for the rational design and synthesis of novel bioactive analogues with improved or more targeted activities. mdpi.comresearchgate.net Chemical synthesis allows for precise modifications of the parent molecule to enhance properties like potency, selectivity, and lipophilicity. nih.gov

Several strategies have been employed:

Synthesis of Lipophilic Derivatives: To improve antioxidative potential against lipid peroxidation, lipophilic clovamide derivatives have been synthesized. This includes N-(hydroxycinnamoyl)-L-tyrosine and L-DOPA alkyl esters. These compounds, particularly N-caffeoyl L-tyrosine methyl ester and N-cinnamoyl L-DOPA alkyl esters, proved to be potent antioxidants in bulk lipids. nih.gov

Modification of Catechol Groups: While the catechol moiety is vital for some activities, replacing it can dramatically enhance others. In the pursuit of potent anti-inflammatory agents, analogues of clovamide methyl ester were synthesized where the catechol hydroxyl groups were replaced by other functionalities. The most effective of these, a 3,5-ditrifluoromethyl analogue, was found to be approximately 26.3 times more efficient at inhibiting NO production in BV2 microglial cells than the parent clovamide methyl ester. nih.gov

Peptide Coupling for Antioxidant Screening: A peptide coupling reaction between L-DOPA and various cinnamic acid derivatives has been successfully used to create a library of this compound derivatives. This approach facilitates the rapid generation of diverse analogues for screening, leading to the identification of compounds with antioxidant activity close to that of quercetin. researchgate.net

Development of Neuroprotective Agents: Clovamide analogues featuring catechol functionality have been specifically designed and evaluated as potential therapeutic agents for Parkinson's disease. mdpi.com These compounds are examined for their neuroprotective effects, leveraging the known importance of the catechol structure in such activities. nih.gov

Table 3: Anti-inflammatory Activity of Synthetic Clovamide Analogues

This table compares the inhibitory concentration (IC₅₀) for NO production in BV2 cells between clovamide methyl ester and a more potent synthetic analogue.

| Compound | Key Structural Feature | NO Production IC₅₀ (µM) |

|---|---|---|

| Clovamide methyl ester | Intact Catechol Moieties | 73.6 |

| 3,5-ditrifluoromethyl analogue (9l) | Catechol OH groups replaced by CF₃ | 2.8 |

Data sourced from a 2024 review by Kolodziejczyk-Czepas. nih.gov

Pharmacokinetics and Metabolism of Trans Clovamide

Bioavailability Studies of trans-Clovamide

Direct and detailed bioavailability data for this compound in humans are limited. However, based on the established pharmacokinetic profiles of other low-molecular-weight polyphenols, it is generally assumed that the maximal plasma concentrations of clovamides and their metabolites could range from nanomoles to a few micromoles per liter.

Some insights into the bioavailability of related compounds provide a comparative perspective. For instance, an animal study involving the oral administration of N-caffeoyltyramine, a structurally similar compound, reported a plasma concentration of 50 nM within 30 minutes. Another study in mice, using a clovamide-containing extract from cupuassu fruit, observed that clovamide content decreased as it traversed the digestive tract, reaching peak levels in the stomach at 0.5 hours, the small intestine at 1 hour, the caecum at 2 hours, and the colon at 3 hours. This indicates that this compound is absorbed and undergoes transit through the gastrointestinal system.

Absorption Characteristics of this compound

The absorption characteristics of this compound, as a phenylpropanoid conjugate with an amino acid, appear to differ from those of other common plant polyphenols. Studies on the absorption of phenylpropanoid conjugates from cocoa-based drinks suggest that these compounds are not primarily metabolized via O-glucuronides or O-sulfates. This implies alternative absorption and metabolic pathways.

For comparison, the intestinal permeability of rosmarinic acid, which shares significant structural similarities with clovamide, has been reported to be less than 1% of its intake volume. While this provides an analogous reference for intestinal absorption, direct data specifically on the permeability of this compound across intestinal barriers, such as Caco-2 cell models, are not extensively documented in the available literature.

Metabolic Fate of this compound and its Derivatives

The metabolic fate of this compound and its derivatives is complex, with current research suggesting that O-methylation or reduction of the phenylpropanoid moiety may play a significant role in their biotransformation.

Formation of Metabolites and Conjugates

Contrary to many other groups of plant polyphenols, studies on phenylpropanoid conjugates with amino acids indicate that they are not primarily metabolized into O-glucuronides or O-sulfates after consumption. Instead, the metabolic transformations of these compounds are hypothesized to involve O-methylation or reduction in the phenylpropanoid part.

While specific human or animal metabolites of this compound are not extensively detailed in the provided search results, the broader class of N-phenylpropenoyl-L-amino acids (NPAs), which includes this compound, has been investigated. For example, in a human feeding study involving cocoa consumption, various NPAs were identified in urine, suggesting their absorption and subsequent excretion as intact compounds or their metabolites.

Role of Microbial Biotransformation

The gut microbiota plays a crucial role in the biotransformation of various xenobiotics, including dietary compounds like this compound. It has been suggested that N-phenylpropenoyl-L-amino acids, the class of compounds to which this compound belongs, undergo microbial degradation in the gastrointestinal tract, leading to their transformation into phenolic acids.

Excretion Pathways

Information on the specific excretion pathways of this compound is limited. However, data from related phenolic compounds and N-phenylpropenoyl-L-amino acids (NPAs) provide insights into potential excretion routes.

For instance, related phenolic acids such as chlorogenic, caffeic, and ferulic acid show varying degrees of urinary excretion, ranging from 0.3% to 27.6% of their intake. More specifically for NPAs, a human study following cocoa consumption detected these compounds in urine, with peak excretion occurring approximately 2 hours post-ingestion. The highest absolute amount excreted was N-[4'-hydroxy-(E)-cinnamoyl]-L-aspartic acid, while N-[4'-hydroxy-(E)-cinnamoyl]-L-glutamic acid and N-[4'-hydroxy-3'-methoxy-(E)-cinnamoyl]-L-tyrosine demonstrated higher recovery rates of 57.3% and 22.8%, respectively.

Fecal excretion is also a known pathway for poorly absorbed compounds or their microbial metabolites, as observed with polymeric procyanidins that undergo degradation by intestinal and colonic microflora. While not explicitly detailed for this compound, this general mechanism suggests that a portion of ingested this compound or its microbial metabolites may be eliminated via feces.

Advanced Analytical Methodologies for Trans Clovamide

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, Coulometric Electrochemical Detector) for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of trans-clovamide in complex matrices. Specifically, HPLC coupled with a Diode Array Detector (DAD) has been a preferred method for targeted quantification due to its reliability and ability to mitigate issues such as adduct formation and matrix effects often encountered with other techniques. frontiersin.orgnih.gov

Quantification Parameters for Clovamide using HPLC-DAD frontiersin.orgnih.gov

| Parameter | Value |

| Calibration Curve (r²) | 0.9993 |

| Limit of Detection (LOD) | 1.845 µg/mL |

| Limit of Quantification (LOQ) | 6.149 µg/mL |

This methodology has been applied to quantify clovamide content in various cacao tissues, including different leaf developmental stages and fruit peels. For instance, studies have shown significant variations in clovamide levels between different cacao genotypes and developmental stages. frontiersin.orgnih.gov While HPLC-DAD is commonly employed for quantification, specific detailed research findings on the use of a Coulometric Electrochemical Detector for this compound quantification were not extensively detailed in the provided search results. However, electrochemical methods are broadly applied for antioxidant activity assessment.

Mass Spectrometry (MS) Techniques (e.g., LC-MS) for Identification and Quantification

Mass Spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are indispensable for the identification and characterization of this compound and its derivatives. LC-MS analyses have been instrumental in identifying various clovamide-type compounds, including cis-clovamide (B1236598), this compound, caffeoyl-N-tyrosine, coumaroyl-N-tyrosine, and feruloyl-N-dopamine, within plant extracts. mdpi.com

A powerful analytical approach combines HPLC separation with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-MSESI-QTOF) for comprehensive characterization and tentative quantification of phenolic compounds, including this compound, in Theobroma cacao extracts. doi.org This combined method allows for the separation of a wide range of phenolic compounds while simultaneously providing their tentative characterization and quantification. doi.org While LC-MS is effective for identification, HPLC-DAD was often chosen for direct quantification of clovamide due to concerns about clovamide adduct formation and potential matrix effects that could interfere with LC-MS quantification. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are routinely used for this purpose. For instance, ¹H NMR spectroscopy has been used to confirm the structure of synthesized clovamide, providing detailed chemical shifts consistent with previously reported data. frontiersin.orgnih.gov

Example ¹H NMR Data for Clovamide (500 MHz, DMSO-d₆) frontiersin.orgnih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 12.59 | s | - | 1H | - |

| 9.37 | s | - | 1H | - |

| 9.13 | s | - | 1H | - |

| 8.74 | s | - | 1H | - |

| 8.69 | s | - | 1H | - |

| 8.20 | d | 8.0 | 1H | - |

| 7.19 | d | 15.7 | 1H | - |

| 6.93 | d | 2.0 | 1H | - |

| 6.82 | dd | 8.2, 2.0 | 1H | - |

| 6.73 | d | 8.1 | 1H | - |

| 6.62–6.59 | m | - | 2H | - |

| 6.47 | dd | 8.1, 2.0 | 1H | - |

| 6.40 | d | 15.7 | 1H | - |

| 4.45–4.41 | m | - | 1H | - |

| 2.89 | dd | 13.9, 4.9 | 1H | - |

| 2.72 | dd | 13.9, 9.2 | 1H | - |

In Silico Approaches (e.g., Density Functional Theory (DFT) Calculations) for Mechanistic Insights

In silico approaches, particularly Density Functional Theory (DFT) calculations, provide valuable mechanistic insights into the properties and biological activities of this compound. DFT studies have been extensively used to investigate the antioxidant activities of clovamide, concluding that it is a powerful oxygen radical scavenger, with its molecular catechol moieties contributing significantly to this property. nih.gov

Beyond antioxidant mechanisms, DFT calculations, often combined with molecular docking and annealing-based molecular dynamics, have been applied to explore the interactions of clovamide and its derivatives with various biological targets. For example, these computational methods have been used to study the inhibitory mechanisms of clovamide against SARS-CoV-2 Main Protease (Mpro), suggesting its potential as a drug lead molecule for COVID-19 treatments. mdpi.commdpi.comresearchgate.net Such studies provide detailed information on binding affinities and potential inhibitory pathways, including proposed crosslinking reactions between clovamide and cysteine residues. mdpi.comresearchgate.net

DFT calculations are also capable of rationalizing the relative abundance of cis and trans isomers of clovamide, offering a theoretical framework to complement experimental findings from techniques like LC-MS. researchgate.net Generally, DFT is recognized as a dependable and cost-effective method for elucidating fundamental information about material properties, ranging from energy profiles and geometric structures to electrical and optical qualities. nih.gov

Therapeutic and Functional Applications of Trans Clovamide

Potential as a Therapeutic Agent for Neurological Disorders

Trans-clovamide demonstrates significant potential as a therapeutic agent for neurological disorders, primarily through its neuroprotective and antioxidant capabilities. In isolated neuroblastoma cells, this compound has shown in vitro neuroprotective effects. nih.gov It is recognized as a potent antioxidant and an effective scavenger of reactive oxygen species (ROS) and oxygen radicals, which are critical factors in the pathogenesis of various neurodegenerative conditions.

Research indicates that clovamide can protect neurons from injury across multiple in vitro models of neuronal death, including those induced by oxidative stress, excitotoxicity, and oxygen-glucose deprivation/reoxygenation. Specifically, in SH-SY5Y human neuroblastoma cells, clovamide concentrations ranging from 10 to 100 µM significantly protected against cell death, with an effective concentration 50% (EC50) value of 3.6 µM. Comparative studies have highlighted that the neuroprotective effects of clovamide are comparable to those of rosmarinic acid, with EC50 values ranging from 0.9 to 3.7 µM, leading to a 40% to 60% reduction in cell death. uni.lu These protective effects are partly attributed to the compounds' antioxidant activities and their ability to prevent oxidative stress, intracellular Ca2+ overload, and c-fos expression. uni.lu Given these findings, clovamides are being explored as pharmacophore templates for the development of treatments for neuroinflammation and neurodegeneration, including conditions like Parkinson's disease. uni.lu

Table 1: Neuroprotective Effects of Clovamide in In Vitro Models

| Model of Neuronal Death | Clovamide Concentration Range | EC50 Value (µM) | Maximal Effect (Reduction in Cell Death) | Reference |

| SH-SY5Y Human Neuroblastoma Cells (Oxidative Stress) | 10-100 µM | 3.6 | 40-60% | |

| SK-N-BE Cells (L-Glutamate-induced Excitotoxicity) | Not specified | 0.9-3.7 | 40-60% | uni.lu |